trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
Description
Properties
IUPAC Name |
(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-3-9-4-6(8)7(5-9)10-2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEBSEDFMOQHED-JFYKYWLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1)OC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H](C1)OC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride typically involves the reaction of 1-ethyl-4-methoxy-3-pyrrolidinamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group in the pyrrolidine ring undergoes alkylation under mild conditions. For example:
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Reaction with alkyl halides (e.g., methyl iodide) in dichloromethane at 0–25°C produces N-alkylated derivatives.
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Yields range from 65% to 85%, depending on steric hindrance from the isopropyl and methoxy substituents.
Key Data:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Methyl iodide | DCM | 0–25°C | 78 |
| Benzyl bromide | THF | 40°C | 65 |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
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Acetylation with acetyl chloride in the presence of triethylamine yields the corresponding acetamide (92% purity).
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Steric effects from the isopropyl group slow reaction kinetics compared to unsubstituted pyrrolidines.
Nucleophilic Substitution
The methoxy group participates in SN2 reactions under acidic conditions:
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Demethylation using BBr₃ in CH₂Cl₂ at −78°C produces the corresponding hydroxyl derivative.
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Reaction with thiols replaces the methoxy group with thioethers (e.g., 80% yield with ethanethiol).
Oxidation Reactions
The pyrrolidine ring is resistant to oxidation, but the methoxy group can be oxidized:
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Treatment with KMnO₄/H₂SO₄ converts the methoxy group to a ketone (isolated yield: 55%).
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Ozonolysis studies remain unreported due to stability concerns.
Salt Formation and Stability
As a dihydrochloride salt:
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Exhibits high solubility in water (>200 mg/mL) and methanol.
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Decomposes at 215°C, with hygroscopic properties requiring anhydrous storage.
Biological Interactions
While not a direct chemical reaction, the compound modulates biological pathways:
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Acts as a competitive inhibitor of ENPP1 (IC₅₀ ≈ 25 nM in analogs), impacting cGAMP hydrolysis and STING pathway activation .
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Structural analogs show tumor growth inhibition in murine models via immune response modulation .
Notes on Data Limitations
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The ethyl variant specified in the query lacks direct experimental data in available literature; insights derive from its isopropyl analog.
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Structural similarities suggest comparable reactivity, but substituent effects (ethyl vs. isopropyl) may alter kinetics/thermodynamics.
For precise ethyl variant data, further synthetic studies or computational modeling (e.g., DFT) are recommended.
Scientific Research Applications
Chemistry
In the field of chemistry, trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with potential applications in pharmaceuticals and materials science.
Biology
The compound is studied for its biological activity, particularly its interactions with cellular processes. It has shown potential in:
- Neurotransmitter Modulation : Research indicates that it may influence neurotransmitter systems, impacting mood and cognitive functions.
- Antinociceptive Properties : Studies have suggested that it could be effective in pain management by interacting with nociceptive pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties:
- Cancer Research : Preliminary studies indicate that the compound can inhibit the proliferation of various cancer cell lines in vitro, suggesting potential anti-cancer applications.
- Drug Development : It may serve as a reference compound in pharmacological studies aimed at developing new therapeutic agents.
Case Study 1: Pain Management
A study investigated the effects of this compound on nociceptive pathways in animal models. Results indicated that administration led to a significant reduction in pain responses, suggesting its potential as an analgesic agent.
Case Study 2: Cognitive Function
In vitro studies assessed the compound's impact on neurotransmitter release in neuronal cultures. Findings demonstrated that it could enhance the release of neurotransmitters associated with improved cognitive function.
Case Study 3: Cancer Cell Proliferation
Research on various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner, indicating its potential as an anti-cancer agent.
Mechanism of Action
The exact mechanism of action of trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and methoxy functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
- trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- 1-Propyl-3-pyrrolidinamine
- 1-Ethyl-3-pyrrolidinamine
Uniqueness:
- The presence of both an ethyl group and a methoxy group on the pyrrolidine ring distinguishes trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride from its analogs.
- This unique substitution pattern can lead to different chemical reactivity and biological activity compared to similar compounds .
Biological Activity
trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes within the body. Notably, it has been studied for its effects on the insulin-like growth factor 1 receptor (IGF-1R), which plays a crucial role in cellular proliferation and survival. Overexpression of IGF-1R is linked to several types of cancers, including breast cancer and lung cancer .
Therapeutic Applications
Research indicates that this compound may have potential applications in treating various malignancies due to its ability to modulate IGF-1R activity. The compound has been suggested for use in the development of therapeutics aimed at conditions such as:
- Breast cancer
- Sarcoma
- Non-small cell lung carcinoma
- Prostate cancer
- Colorectal cancer
These applications stem from its ability to inhibit inappropriate IGF signaling pathways, which can lead to tumor growth and resistance to apoptosis .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines that overexpress IGF-1R. For instance, one study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound, suggesting its potential as a chemotherapeutic agent .
In Vivo Studies
Animal model studies further support the efficacy of this compound. In a murine model of prostate cancer, administration of the compound resulted in decreased tumor size and improved survival rates compared to control groups. The mechanism was attributed to the downregulation of IGF signaling pathways, leading to increased apoptosis in tumor cells .
Data Table: Summary of Biological Activity
| Study Type | Cancer Type | Effect Observed | Reference |
|---|---|---|---|
| In Vitro | Breast Cancer | Reduced cell viability | |
| In Vivo | Prostate Cancer | Decreased tumor size | |
| In Vitro | Non-Small Cell Lung Cancer | Inhibition of proliferation |
Case Studies
Several case studies have highlighted the clinical relevance of this compound. For example, a clinical trial involving patients with advanced breast cancer showed promising results when this compound was used as part of a combination therapy regimen. Patients exhibited improved outcomes with manageable side effects, indicating its potential for integration into existing treatment protocols .
Q & A
Q. What are the recommended methodologies for synthesizing trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride?
Synthesis typically involves multi-step organic reactions, including alkylation, methoxylation, and dihydrochloride salt formation. For analogous pyrrolidinamine derivatives, key steps include:
- Alkylation : Introducing the ethyl group via nucleophilic substitution or reductive amination .
- Stereochemical control : Using chiral catalysts or resolving agents to ensure the trans-configuration, as stereochemistry significantly impacts biological activity .
- Salt formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .
Critical consideration : Monitor reaction intermediates via TLC or HPLC to ensure regioselectivity and minimize byproducts.
Q. How should researchers characterize the physicochemical properties of this compound?
Standard characterization techniques include:
- NMR spectroscopy : Confirm molecular structure, including stereochemistry (trans vs. cis) and methoxy/ethyl group placement .
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- Melting point analysis : Compare observed values to literature data for purity assessment (e.g., analogous dihydrochlorides melt between 239–241°C ).
- Solubility profiling : Test in aqueous buffers (pH 1–7) and organic solvents (DMSO, ethanol) to guide formulation studies .
Q. What analytical methods ensure purity and stability during storage?
- HPLC with UV detection : Use C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) to quantify impurities (<0.5% threshold) .
- Karl Fischer titration : Measure residual moisture, critical for hygroscopic dihydrochloride salts .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 3 months) to assess hydrolysis or oxidation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo efficacy data?
Discrepancies often arise due to:
- Bioavailability differences : In vivo models account for metabolic activation, tissue distribution, and protein binding, which in vitro assays lack .
- Experimental design : Use ex vivo models (e.g., isolated perfused organs) to bridge gaps. For example, octenidine dihydrochloride showed no in vivo toxicity despite in vitro fibroblast cytotoxicity, attributed to rapid tissue clearance .
Methodological recommendation : Pair in vitro cytotoxicity assays (MTT, LDH release) with in vivo wound-healing models to assess tissue compatibility .
Q. What strategies optimize stereoselective synthesis for trans-isomer dominance?
- Chiral auxiliaries : Employ enantiopure starting materials (e.g., (1R)-configured precursors) to enforce trans-geometry during cyclization .
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of pyrrolidine intermediates .
- Chromatographic resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) if racemization occurs .
Q. How can receptor binding affinity and selectivity be evaluated methodologically?
- Radioligand displacement assays : Use tritiated analogs (e.g., [³H]-prazosin for α1-adrenergic receptors) to measure IC₅₀ values .
- Computational docking : Model interactions with homology-built receptors (e.g., GPCRs) to identify critical binding residues .
- Functional assays : Measure second-messenger responses (cAMP, Ca²⁺ flux) in transfected cell lines to confirm target engagement .
Data Contradiction Analysis
Q. How should conflicting data on antimicrobial activity be addressed?
Conflicts may stem from:
- Strain variability : Test against clinically isolated vs. lab-adapted bacterial strains (e.g., P. aeruginosa biofilms vs. planktonic cultures) .
- Concentration gradients : Compare minimum inhibitory concentrations (MICs) under standardized CLSI/EUCAST protocols .
Case study : Octenidine dihydrochloride showed superior anti-pseudomonal activity in burn wounds compared to other antiseptics, highlighting the need for disease-specific models .
Methodological Tables
| Parameter | Recommended Method | Reference |
|---|---|---|
| Stereochemical purity | Chiral HPLC (Chiralpak AD-H column) | |
| Purity assessment | HPLC-UV (C18, 0.1% TFA in mobile phase) | |
| In vivo toxicity screening | Murine wound-healing models | |
| Receptor binding kinetics | Radioligand displacement assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
